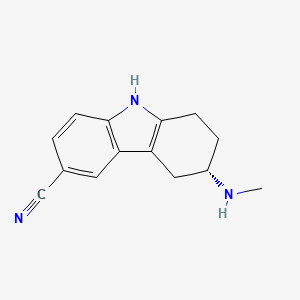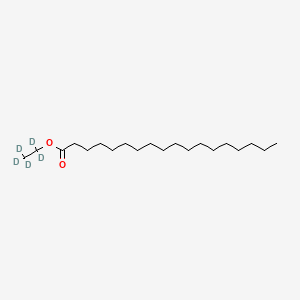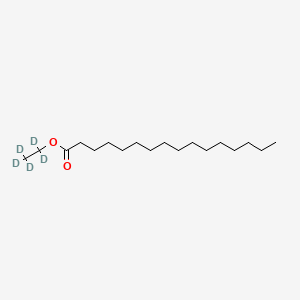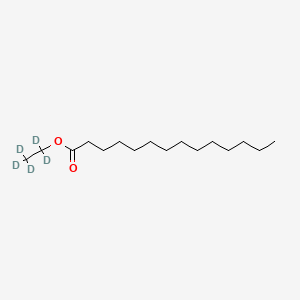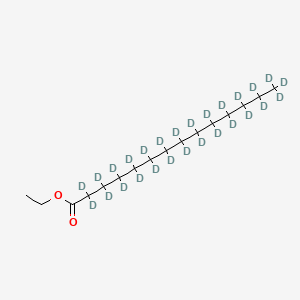![molecular formula C7H12N2O2Se B565346 5-[2-(Etilseleno)etil]hidantoína CAS No. 1219334-23-2](/img/structure/B565346.png)
5-[2-(Etilseleno)etil]hidantoína
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
5-[2-(Ethylseleno)ethyl]hydantoin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other selenium-containing compounds.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for its potential antiproliferative activity against cancer cell lines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Ethylseleno)ethyl]hydantoin typically involves the reaction of hydantoin with ethylselenol in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C. The reaction proceeds via nucleophilic substitution, where the ethylselenol attacks the carbonyl carbon of the hydantoin, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for 5-[2-(Ethylseleno)ethyl]hydantoin are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(Ethylseleno)ethyl]hydantoin undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The ethylseleno group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted hydantoin derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 5-[2-(Ethylseleno)ethyl]hydantoin involves its interaction with biological molecules through its selenium atom. Selenium is known to participate in redox reactions, and the compound can modulate oxidative stress in cells. The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the modulation of antioxidant enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Ethotoin: A hydantoin derivative used as an antiepileptic drug.
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Selenocysteine: A selenium-containing amino acid with antioxidant properties.
Uniqueness
5-[2-(Ethylseleno)ethyl]hydantoin is unique due to its ethylseleno group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-(2-ethylselanylethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2Se/c1-2-12-4-3-5-6(10)9-7(11)8-5/h5H,2-4H2,1H3,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZGAZDWTYDPBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Se]CCC1C(=O)NC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724913 |
Source


|
| Record name | 5-[2-(Ethylselanyl)ethyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219334-23-2 |
Source


|
| Record name | 5-[2-(Ethylselanyl)ethyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)
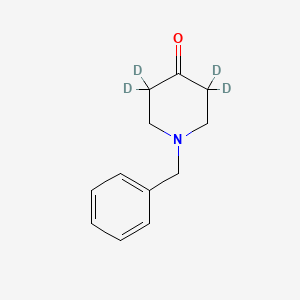
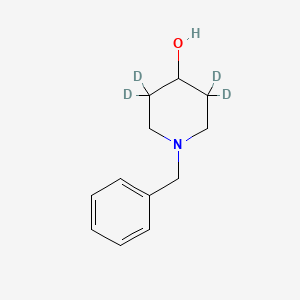
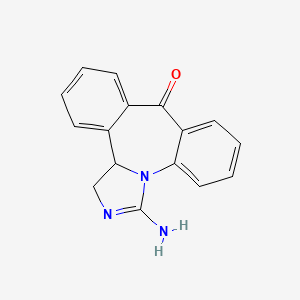

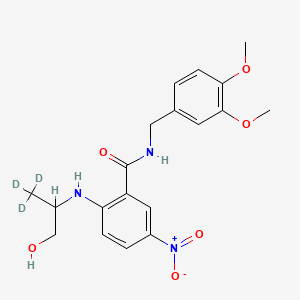
![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)
